REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[N:8][C:7]([CH3:10])=[CH:6][N:5]=1)(O)=[O:2].ClC(OCC)=O.[NH3:17]>O1CCOCC1.C(N(CCCC)CCCC)CCC>[C:1]([C:4]1[CH:9]=[N:8][C:7]([CH3:10])=[CH:6][N:5]=1)(=[O:2])[NH2:17]
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Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)C1=NC=C(N=C1)C
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Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
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Name
|
|
Quantity
|
114 mL
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Type
|
solvent
|
Smiles
|
O1CCOCC1
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Name
|
|
Quantity
|
17.7 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)N(CCCC)CCCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred for 3 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0°-5° C
|
Type
|
WAIT
|
Details
|
After ten minutes
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Type
|
DISTILLATION
|
Details
|
dioxan was distilled off
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the product washed with water
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C1=NC=C(N=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |